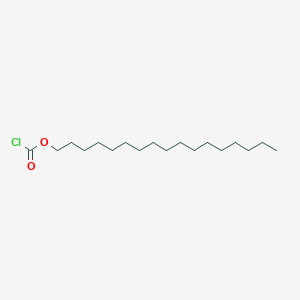
Carbonochloridic Acid Heptadecyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonochloridic Acid Heptadecyl Ester: is a chemical compound with the molecular formula C18H35ClO2 and a molecular weight of 318.92 g/mol . It is an ester derived from carbonochloridic acid and heptadecanol. This compound is known for its applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Carbonochloridic Acid Heptadecyl Ester can be synthesized through the esterification of carbonochloridic acid with heptadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized catalysts and solvent-free conditions can also enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: Carbonochloridic Acid Heptadecyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbonochloridic acid and heptadecanol.
Substitution: The ester group can be substituted by nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reactant.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like pyridine.
Major Products Formed:
Hydrolysis: Carbonochloridic acid and heptadecanol.
Reduction: Heptadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Carbonochloridic Acid Heptadecyl Ester has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Carbonochloridic Acid Heptadecyl Ester involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by water molecules in the presence of a catalyst, leading to the formation of carbonochloridic acid and heptadecanol . In reduction reactions, the ester is reduced to the corresponding alcohol by the transfer of hydride ions from the reducing agent .
類似化合物との比較
Carbonochloridic Acid Decyl Ester: Similar in structure but with a shorter alkyl chain.
Carbonochloridic Acid Octyl Ester: Another ester with an even shorter alkyl chain.
Uniqueness: Carbonochloridic Acid Heptadecyl Ester is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring higher hydrophobicity and stability .
特性
分子式 |
C18H35ClO2 |
|---|---|
分子量 |
318.9 g/mol |
IUPAC名 |
heptadecyl carbonochloridate |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18(19)20/h2-17H2,1H3 |
InChIキー |
ORIORHNBHWMHIV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCOC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


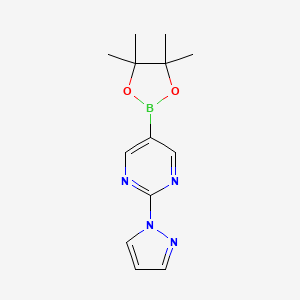
![(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide](/img/structure/B15288031.png)
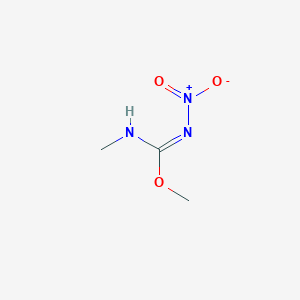
![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)
![2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B15288038.png)
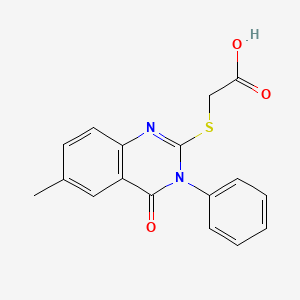

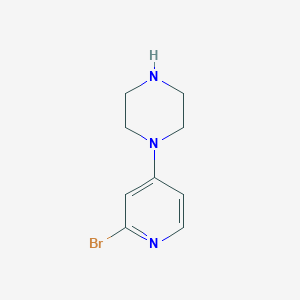

![1-O-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B15288056.png)
![5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine](/img/structure/B15288061.png)
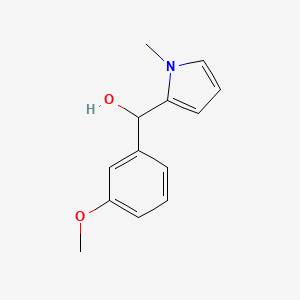
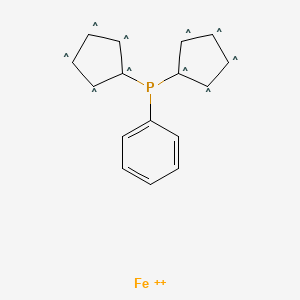
![[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate](/img/structure/B15288083.png)
